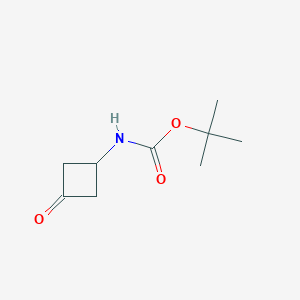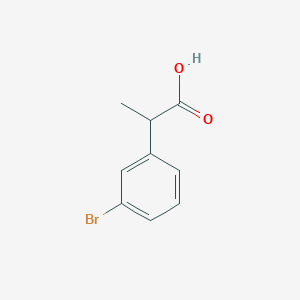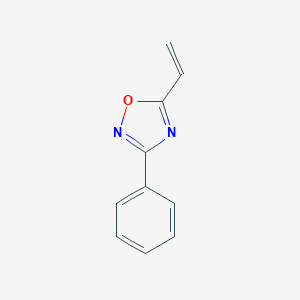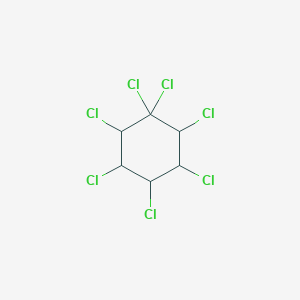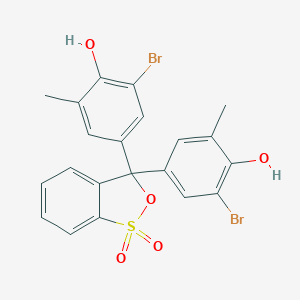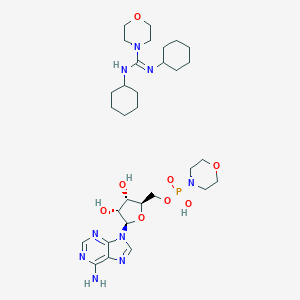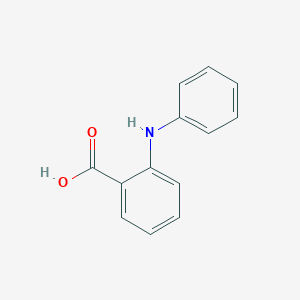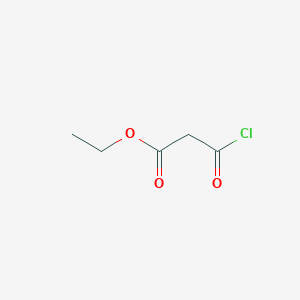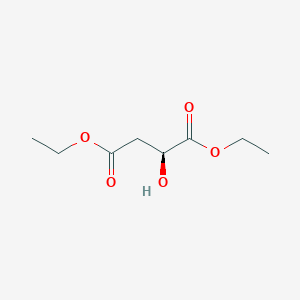
Diethyl L-malate
Overview
Description
Diethyl L-malate is an organic compound with the CAS Registry number 141-05-9 . It is chemically a maleate ester with the formula C8H12O4 . It is a colorless liquid at room temperature . It has the IUPAC name of diethyl (Z)-but-2-enedioate .
Synthesis Analysis
The material is synthesized by the esterification of maleic acid or maleic anhydride and ethanol . Biological production of L-malate has been regarded as a promising approach as a cost-effective way to L-malate production from low-priced raw materials . Biocatalysis is the enzymatic transformation of fumarate to L-malate .
Molecular Structure Analysis
The molecular formula of Diethyl L-malate is C8H14O5 . Its molecular weight is 190.194 Da .
Chemical Reactions Analysis
In synthetic organic chemistry, Diethyl L-malate is used as a dienophile in the Diels-Alder reaction . With the invention of polyaspartic technology, an amine is reacted with a dialkyl maleate - usually diethyl maleate - utilizing the Michael addition reaction .
Physical And Chemical Properties Analysis
Diethyl L-malate has a molecular weight of 172.18 . It is a liquid form with a vapor density of 5.93 (vs air) . Its refractive index is n20/D 1.441 (lit.) . It has a boiling point of 225 °C (lit.) and a melting point of −10 °C (lit.) . Its density is 1.064 g/mL at 25 °C (lit.) .
Scientific Research Applications
-
Food Industry : Diethyl L-malate and its derivatives have been widely applied in the food industry . They are used as an acidulant and flavor enhancer . They are also used as a food additive .
-
Pharmaceutical Industry : Many malate derivatives have various medical uses . For example, citrulline malate is a nonessential amino acid that increases exercise performance in resistance-trained males . Sunitinib malate is a tyrosine kinase inhibitor with both antiangiogenic and antitumor activities, which was approved by the FDA for patients with renal cell carcinoma and gastrointestinal stromal tumors .
-
Agriculture : While there isn’t specific information available about the use of Diethyl L-malate in agriculture, L-malate and its derivatives have been widely applied in the agriculture industry .
-
Bio-based Material Industries : L-malate and its derivatives have been widely applied in the bio-based material industries . They are used for the production of alkyl and unsaturated polyester resins and coatings .
-
Perfumes : Diethyl malonate, which is the diethyl ester of malonic acid and closely related to Diethyl L-malate, is used in perfumes. It occurs naturally in grapes and strawberries as a colorless liquid with an apple-like odor .
-
Synthesis of Other Compounds : Diethyl malonate is also used to synthesize other compounds such as barbiturates, artificial flavorings, vitamin B1, and vitamin B6 .
-
Naftidrofuryl Production : Naftidrofuryl, a vasodilator, is produced from diethyl malonate. This illustrates classical reactions: alkylations and decarboxylation .
-
Pesticide Production : Diethyl maleate is used in the production of the pesticide Malathion .
-
Glutathione Depletion : Diethyl maleate has been used medically as a chemical depletory of glutathione .
-
Breast Cancer Treatment : Diethyl maleate has been used in the treatment of breast cancer and its monitoring with Positron Emission Tomography .
-
Coatings, Adhesives, Sealants, and Elastomers : With the invention of polyaspartic technology, an amine is reacted with a dialkyl maleate - usually diethyl maleate - utilizing the Michael addition reaction. These products are then used in coatings, adhesives, sealants, and elastomers .
-
Synthetic Organic Chemistry : In synthetic organic chemistry, diethyl maleate is a dienophile and used in the Diels-Alder reaction .
Safety And Hazards
Diethyl L-malate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is a combustible liquid and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eye, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
Biological routes have been regarded as very promising approaches as cost-effective ways to L-malate production from low-priced raw materials . In the future, novel biological approaches using industrially relevant strains and renewable raw materials can overcome the technical challenges involved in cost-efficient L-malate production .
properties
IUPAC Name |
diethyl (2S)-2-hydroxybutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5/c1-3-12-7(10)5-6(9)8(11)13-4-2/h6,9H,3-5H2,1-2H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNUORWMCINMRB-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](C(=O)OCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901044098 | |
| Record name | Diethyl L-malate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901044098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl L-malate | |
CAS RN |
691-84-9 | |
| Record name | Diethyl L-malate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000691849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl L-malate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901044098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIETHYL L-MALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6754Q2AK3B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



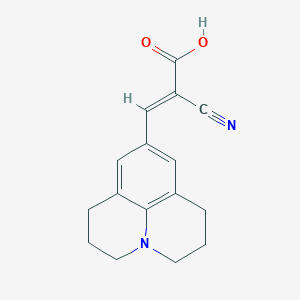
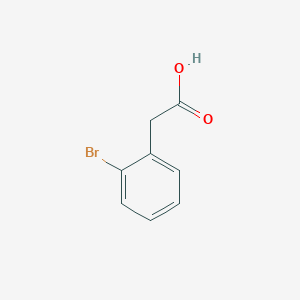
![N-[[(2S)-1-Ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide;hydrochloride](/img/structure/B57244.png)
![4-[4-(2-Aminoethyl)-2,6-diiodophenoxy]-2-iodophenol;hydrochloride](/img/structure/B57246.png)
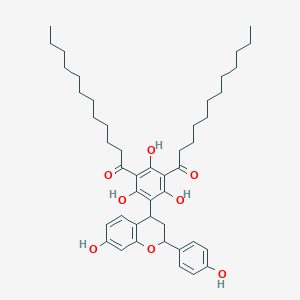
![2-[difluoro-[(4-Methyl-Pyrimidinyl)-Thio]methyl]-Benzoxazole](/img/structure/B57252.png)
